molecular formula C13H19NO B055113 (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol CAS No. 123620-80-4

(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol

Cat. No. B055113
M. Wt: 205.3 g/mol
InChI Key: FZVHJGJBJLFWEX-DGCLKSJQSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally similar to (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol involves complex organic reactions that yield highly selective products. For instance, the N-propionylated pyrrolidine derivative, a related compound, has been synthesized and used in stereoselective aldol reactions, demonstrating the compound's potential as a chiral auxiliary and selectivity marker in organic synthesis (Hedenström, Andersson, & Hjalmarsson, 2000).

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively studied, revealing important insights into their chemical characteristics. For example, the molecular packing and intermolecular interactions in polymorphs of related compounds indicate the significant role of molecular conformation in determining solid-state properties (Percino et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving compounds like (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol demonstrate their reactivity and potential for producing a variety of products. The chemoselective synthesis from propargyl alcohols and terminal alkynes, resulting in 1,4-diynes and polysubstituted furans/pyrroles, highlights the atom-economical nature of these reactions (Wang et al., 2011).

Physical Properties Analysis

Analyzing the physical properties of (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol and related compounds is crucial for understanding their behavior in different environments. For instance, the study of crystal structures and Hirshfeld surface analyses of chalcone derivatives sheds light on the intermolecular interactions and packing efficiency, which can be correlated with melting points and structural stability (Salian et al., 2018).

Scientific Research Applications

  • Enantioselective Addition in Organic Synthesis:

    • (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol or related structures have been used as chiral ligands or auxiliaries in the enantioselective addition of diethylzinc to aldehydes, resulting in various chiral secondary alcohols. This process is important in producing enantiomerically pure compounds used in pharmaceuticals and other applications (Asami et al., 2015).
  • Antagonistic Activity in Pharmacology:

    • Certain derivatives of this compound, such as 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol, have been synthesized and shown to exhibit α1 receptor antagonistic activity, which is valuable in treating conditions like hypertension or other cardiovascular disorders (Hon, 2013).
  • Kappa-Opioid Receptor Antagonism:

    • 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) is a compound related to (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol and is a high-affinity antagonist selective for kappa-opioid receptors. It shows potential for treating depression and addiction disorders (Grimwood et al., 2011).
  • Identification and Derivatization in Forensic Science:

    • The compound's structural derivatives are identified in forensic science for their specific properties and reactions. Spectroscopic studies have been carried out to identify and characterize various derivatives, particularly in the context of novel psychoactive substances (Nycz et al., 2016).
  • Antiarrhythmic and Antihypertensive Effects:

    • Research on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including structures similar to (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, has demonstrated strong antiarrhythmic and antihypertensive activities. These compounds' effects are related to their alpha-adrenolytic properties, which can be beneficial for treating cardiovascular diseases (Malawska et al., 2002).

properties

IUPAC Name

(1S,2R)-1-phenyl-2-pyrrolidin-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12/h2-4,7-8,11,13,15H,5-6,9-10H2,1H3/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVHJGJBJLFWEX-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1)O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol

CAS RN

123620-80-4, 56571-91-6
Record name 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1S,2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123620804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PHENYL-2-(PYRROLIDIN-1-YL)PROPAN-1-OL, (1S,2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79R77N139L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A process for the preparation of [R-(R*,S*)]-β-methyl-α-phenyl-1-pyrrolidineethanol hydrochloride or its enantiomer, ##STR53## comprising the steps of: (a) refluxing (1R,2S)-(-)-norephedrine or its enantiomer, ##STR54## with 1,4-dibromobutane in the presence of a base, sodium bicarbonate and a solvent, toluene, at a reaction temperature of about 100° to about 120° C. for reaction time of about 12 to about 24 hours, while removing the water formed to give a toluene solution of crude [R-(R*,S*)]-β-methyl-α-phenyl-1-pyrrolidineethanol or its enantiomer;
Name
β-methyl-α-phenyl-1-pyrrolidineethanol hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Shinohara, H Saito, T Uchiyama… - Chemical and …, 2019 - jstage.jst.go.jp
In order to develop an efficient organocatalyst for the enantioselective N–H insertion reaction via carbene/carbenoid, the catalytic core of the cinchona alkaloids was investigated. …
Number of citations: 2 www.jstage.jst.go.jp
N Yoshikai - 2021 - scholar.archive.org
Enantioselective Conjugate Addition of Catalytically Generated Zinc Homoenolate Page 1 doi.org/10.26434/chemrxiv.13607438.v1 Enantioselective Conjugate Addition of Catalytically …
Number of citations: 0 scholar.archive.org

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